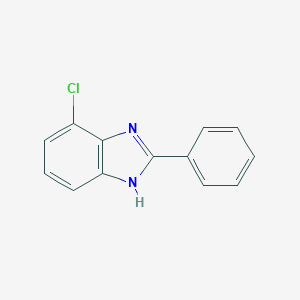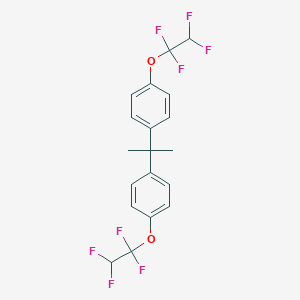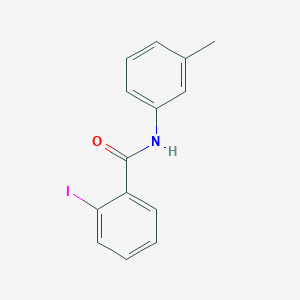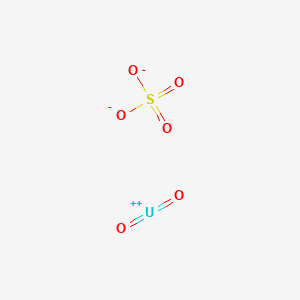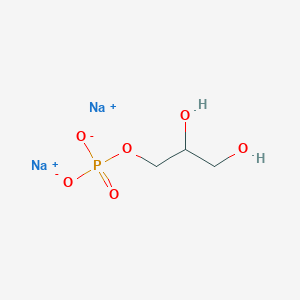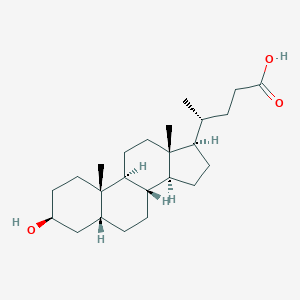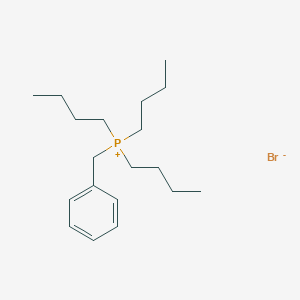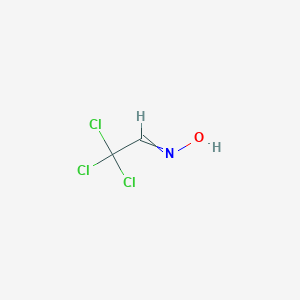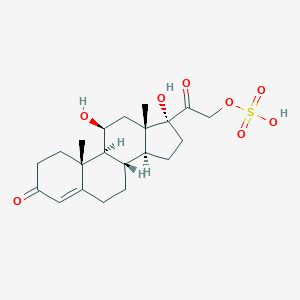
皮质醇 21-硫酸盐
描述
Cortisol 21-sulfate, also known as Cortisol sulfate, is a metabolite of Cortisol . It is a specific ligand for intracellular transcortin . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity . Cortisol sulfate is a urinary metabolite of steroid hormone cortisol and has been proposed as a lung cancer biomarker. It is also reported at high levels in breast cancer, liver cancer, and other cancers .
Synthesis Analysis
The synthesis of Cortisol 21-sulfate involves the metabolism of cortisol. A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites, including Cortisol 21-sulfate, in human urine .Molecular Structure Analysis
The molecular weight of Cortisol 21-sulfate is 442.52 and its formula is C21H30O8S . The SMILES string for Cortisol 21-sulfate isCC@C(COS(O)=O)=O)(C2)C@([H])C@@([H])C@C)([H])[C@H]2O . Chemical Reactions Analysis
Cortisol 21-sulfate is a metabolite of Cortisol and exhibits comparable biological activity to the free form of the compound at equivalent molar concentrations . It is involved in various biological processes, including energy metabolism, stress reactions, and immune response .Physical And Chemical Properties Analysis
Cortisol 21-sulfate is a solid substance with a molecular weight of 442.52 and a formula of C21H30O8S . It is a derivative of the hormone cortisol and plays a crucial role in numerous physiological processes .科学研究应用
Biomarker for Stress and Stress-Related Diseases
Cortisol is a steroid hormone that is involved in a broad range of physiological processes in human/animal organisms. Cortisol levels in biological samples are a valuable biomarker, e.g., of stress and stress-related diseases . Thus, cortisol determination in biological fluids, such as serum, saliva, and urine, is of great clinical value .
Immunosensors
In recent decades, research efforts have focused on the replacement of conventional immunoassays by cortisol immunosensors, which may offer further improvements in the field, such as real-time analysis at the point of care . For example, continuous cortisol monitoring in sweat through wearable electrochemical sensors .
Stress Monitoring
Stress detection and monitoring have attracted substantial research interests due to stress being a risk factor for health disorders and economic burdens . In particular, the steroid hormone cortisol plays an important role both as an indicator of stress and a coordinator of downstream physiological responses .
Biosensors
Recent years have witnessed a flourishing of cortisol biosensors and bioassays based on various physical principles . These biosensors have different performances (sensitivity, selectivity, portability, etc.), and applications .
Point-of-Care Diagnostics
The sensing performances of cortisol biosensors and their suitability for point-of-care diagnostics correlate with sensor principles and the use of different affinity ligands, such as antibodies, aptamers, molecular imprint, and even 2D materials such as MXenes .
作用机制
Cortisol 21-sulfate is a specific ligand for intracellular transcortin . It affects behavior through its direct action on the central nervous system . The short-term effects of corticosteroids, such as Cortisol 21-sulfate, include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
安全和危害
未来方向
Cortisol 21-sulfate is a significant molecule in the field of biomedical science. There is a great demand for a continuous real-time cortisol sensor, which is yet to be developed . The development of such a sensor would be essential for personalized pharmacological correction of the hypothalamic-pituitary-adrenal axis .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLCJDINAUYJW-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol 21-sulfate | |
CAS RN |
1253-43-6 | |
| Record name | Cortisol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisol 21-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does cortisol sulfate directly interact with classical glucocorticoid receptors?
A1: While cortisol sulfate is a corticosteroid conjugate, research suggests that it does not bind significantly to classical glucocorticoid or mineralocorticoid receptors. [] This suggests a different mode of action compared to its non-conjugated counterpart, cortisol.
Q2: What is the molecular formula and weight of cortisol sulfate?
A2: Cortisol sulfate has a molecular formula of C21H29O8S-Na+ and a molecular weight of 484.5 g/mol.
Q3: Are there any spectroscopic data available for cortisol sulfate?
A3: While the provided abstracts do not contain specific spectroscopic data, techniques like mass spectrometry have been employed to identify and characterize cortisol sulfate in various biological samples. [, , ]
Q4: Is there information available on the stability of cortisol sulfate under different conditions?
A4: The provided research primarily focuses on biological aspects of cortisol sulfate. Further investigation is needed to explore its stability under various environmental conditions.
Q5: How do structural modifications of cortisol affect its sulfation?
A5: While specific SAR studies are not described in the provided abstracts, research suggests that structural differences in corticosteroids can influence their affinity for sulfotransferases. [, , ]
Q6: Are there specific formulation strategies to enhance the stability or bioavailability of cortisol sulfate?
A6: The provided research primarily focuses on the endogenous formation and metabolism of cortisol sulfate. Further studies are required to explore potential formulation strategies.
Q7: What are the primary routes of metabolism and excretion for cortisol sulfate?
A7: Research indicates that cortisol sulfate is primarily excreted in urine. [, , , , , ] While specific metabolic pathways are not extensively detailed in the abstracts, enzymatic hydrolysis by sulfatases likely plays a role in its breakdown.
Q8: Has the efficacy of cortisol sulfate been investigated in clinical trials?
A8: The focus of the provided research is on the endogenous role and metabolism of cortisol sulfate. Clinical trials investigating its therapeutic efficacy are not discussed in the abstracts.
Q9: Is there evidence of resistance mechanisms related to cortisol sulfate?
A9: Resistance mechanisms related to cortisol sulfate are not explicitly addressed in the provided research.
Q10: What is the known toxicity profile of cortisol sulfate?
A10: The provided abstracts primarily focus on the physiological roles and metabolism of cortisol sulfate. Comprehensive toxicological data are not presented.
Q11: Are there specific drug delivery strategies for cortisol sulfate?
A11: The abstracts primarily discuss endogenous cortisol sulfate. Drug delivery strategies are not a primary focus.
Q12: What analytical techniques are commonly employed for the detection and quantification of cortisol sulfate?
A12: Various analytical techniques, including mass spectrometry, thin-layer chromatography, and radioisotope dilution assays, have been used to analyze and quantify cortisol sulfate in biological samples. [, , , , ]
Q13: Is there information available regarding the environmental fate and degradation of cortisol sulfate?
A13: The environmental impact and degradation of cortisol sulfate are not addressed in the provided research.
Q14: What is known about the dissolution and solubility properties of cortisol sulfate?
A14: Specific details regarding the dissolution and solubility of cortisol sulfate are not provided in the abstracts.
Q15: How are analytical methods for cortisol sulfate validated?
A15: While not explicitly described, standard validation procedures for analytical techniques, including assessment of accuracy, precision, specificity, and linearity, would apply to methods used for analyzing cortisol sulfate.
Q16: What are the quality control measures for cortisol sulfate used in research?
A16: The use of high-purity standards and appropriate analytical method validation procedures are crucial for ensuring the quality and reliability of cortisol sulfate measurements in research settings.
Q17: Does cortisol sulfate elicit any immunological responses?
A17: The provided research does not address the immunogenicity of cortisol sulfate.
Q18: Does cortisol sulfate interact with drug transporters?
A18: The provided research does not mention any interactions of cortisol sulfate with drug transporters.
Q19: Can cortisol sulfate induce or inhibit drug-metabolizing enzymes?
A19: The impact of cortisol sulfate on drug-metabolizing enzymes is not discussed in the provided abstracts.
Q20: What is the biocompatibility and biodegradability of cortisol sulfate?
A20: As an endogenous metabolite, cortisol sulfate is inherently biocompatible. Information regarding its biodegradability is not provided in the abstracts.
Q21: Are there any known alternatives or substitutes for cortisol sulfate?
A21: The abstracts do not provide information on alternatives or substitutes for cortisol sulfate.
Q22: Are there specific guidelines for recycling and waste management of cortisol sulfate?
A22: The provided research does not address recycling or waste management specific to cortisol sulfate. Standard laboratory waste disposal procedures should be followed.
Q23: What are some essential resources for cortisol sulfate research?
A23: Access to analytical instrumentation (e.g., mass spectrometry, chromatography), purified enzymes (e.g., sulfotransferases, sulfatases), and well-characterized biological samples are crucial for advancing research on cortisol sulfate.
Q24: What are some key historical milestones in cortisol sulfate research?
A24: Early research identified the presence of cortisol sulfate in biological fluids and established its connection to cortisol metabolism. [, , ] Subsequent studies have explored its biosynthesis, regulation, and potential roles in various physiological and pathological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



